Cas no 14072-67-4 (Benzeneacetamide, a-butyl-)

Benzeneacetamide, a-butyl- structure
Benzeneacetamide, a-butyl- structure
Product Name:Benzeneacetamide, a-butyl-
CAS No:14072-67-4
MF:C12H17NO
MW:191.269483327866
CID:229285
PubChem ID:233256
Update Time:2025-04-19

Benzeneacetamide, a-butyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, a-butyl-
    • (+-)-2-Phenyl-buttersaeure-(2-methoxy-phenylester)
    • (+-)-2-phenyl-butyric acid-(2-methoxy-phenyl ester)
    • (+-)-2-phenyl-hexanoic acid amide
    • (+-)-2-Phenyl-hexansaeure-amid
    • 2-methoxyphenyl 2-phenylbutanoate
    • 2-Methoxyphenyl 2-phenylbutyrate
    • 2-Phenyl-hexansaeure-amid
    • AC1MJ3AA
    • AG-F-45363
    • CTK4I3967
    • EINECS 255-132-3
    • KB-231265
    • NSC-31623
    • NSC31623
    • 14072-67-4
    • SCHEMBL528414
    • Inchi: 1S/C12H17NO/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H2,13,14)
    • InChI Key: HCSXFDJPRCEICS-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)CCCC)N

Computed Properties

  • Exact Mass: 191.13111
  • Monoisotopic Mass: 191.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.007
  • Boiling Point: 343.2°Cat760mmHg
  • Flash Point: 161.4°C
  • Refractive Index: 1.522
  • PSA: 43.09
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